molecular formula C14H21NO3S B064711 2,2,5,7,8-Pentamethylchroman-6-sulfonamide CAS No. 161117-67-5

2,2,5,7,8-Pentamethylchroman-6-sulfonamide

Cat. No.: B064711
CAS No.: 161117-67-5
M. Wt: 283.39 g/mol
InChI Key: XNMOEWPBTNQAQB-UHFFFAOYSA-N
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Description

2,2,5,7,8-Pentamethylchroman-6-sulfonamide: is an organic compound with a unique structure characterized by a chroman ring substituted with multiple methyl groups and a sulfonamide functional group

Scientific Research Applications

2,2,5,7,8-Pentamethylchroman-6-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,2,5,7,8-Pentamethylchroman-6-ol.

    Sulfonylation: The hydroxyl group of 2,2,5,7,8-Pentamethylchroman-6-ol is converted to a sulfonyl chloride using reagents such as chlorosulfonic acid or thionyl chloride.

    Amination: The sulfonyl chloride is then reacted with an amine (e.g., ammonia or an alkylamine) to form the sulfonamide.

The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,5,7,8-Pentamethylchroman-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chroman ring with multiple methyl groups and a sulfonamide functional group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMOEWPBTNQAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631298
Record name 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161117-67-5
Record name 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 2
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 4
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 5
2,2,5,7,8-Pentamethylchroman-6-sulfonamide
Reactant of Route 6
2,2,5,7,8-Pentamethylchroman-6-sulfonamide

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